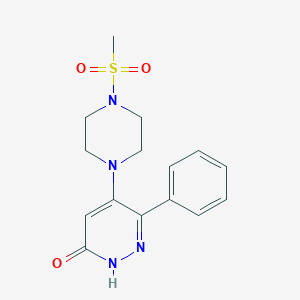![molecular formula C12H18ClN3O2 B6439627 tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 2549050-20-4](/img/structure/B6439627.png)
tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a tert-butyl group, a pyrazole ring (a five-membered ring with two nitrogen atoms), and an azetidine ring (a four-membered ring with one nitrogen atom). The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions and could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazole ring could be formed through a [3+2] cycloaddition reaction . The azetidine ring could be formed through a cyclization reaction. The tert-butyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the pyrazole and azetidine rings would introduce rigidity into the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrazole ring is known to participate in various reactions such as substitutions and additions. The azetidine ring can also undergo a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the tert-butyl group could increase its hydrophobicity, while the pyrazole and azetidine rings could influence its acidity or basicity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential uses. For example, if it shows promising biological activity, it could be developed into a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
Properties
IUPAC Name |
tert-butyl 3-[(4-chloropyrazol-1-yl)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCUSODKUBMMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one](/img/structure/B6439552.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B6439554.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B6439563.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B6439570.png)
![N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B6439575.png)
![1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439588.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidine](/img/structure/B6439593.png)

![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439606.png)
![3-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B6439610.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439616.png)
![2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439639.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine](/img/structure/B6439640.png)
![3-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B6439646.png)
